N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-2-30-20-11-7-6-10-18(20)25-21(28)16-32-24-26-19-13-15-31-22(19)23(29)27(24)14-12-17-8-4-3-5-9-17/h3-11,13,15H,2,12,14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEGTSPXFITJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a thieno[3,2-d]pyrimidine core linked to an ethoxyphenyl group and a thioacetamide moiety, which may contribute to its pharmacological properties.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to cytotoxicity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
| NCI-H460 (Lung) | 10.0 | ROS generation |
These results indicate that this compound exhibits significant cytotoxic effects across multiple cancer cell lines.
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against MCF-7 and NCI-H460 cell lines using the Sulforhodamine B (SRB) assay. The results demonstrated that the compound effectively inhibited cell growth with an IC50 value of approximately 10 µM for lung cancer cells and 12 µM for breast cancer cells. The study concluded that the compound's ability to induce apoptosis through ROS generation was a critical factor in its anticancer activity .
Case Study 2: Mechanistic Insights
Another study explored the mechanistic aspects of this compound's action on HCT116 colon cancer cells. It was found that treatment with this compound resulted in significant cell cycle arrest at the G1 phase. This was attributed to the downregulation of cyclin D1 and upregulation of p21, indicating a potential pathway for therapeutic intervention in colorectal cancer .
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,2-d]pyrimidinone Series
*Calculated based on structural similarity to and .
Thieno[2,3-d]pyrimidinone Analogues
Key Observations :
- Substituent Bulk and Lipophilicity: The target compound’s phenethyl group (vs.
- Electronic Effects : The ethoxy group in the target’s acetamide (vs. methoxy in ) introduces moderate electron-donating effects, which may influence binding to polar targets.
- Biological Activity Trends: In thieno[2,3-d]pyrimidinones (), electron-withdrawing groups (e.g., 4j’s chloro-fluorophenyl) correlate with higher antimicrobial activity, suggesting that the target’s ethoxyphenyl may prioritize solubility over potency .
Non-Thienopyrimidinone Analogues
Key Observations :
- Functional Group Impact : Sulfonamide derivatives () show anti-inflammatory activity via COX-2 inhibition, whereas acetamide-linked compounds (target) may prioritize different targets .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
